4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene
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Overview
Description
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is an organic compound that belongs to the class of aryloxyalkanes This compound is characterized by the presence of a methoxyphenoxy group attached to a propoxy chain, which is further connected to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 1,2-dimethylbenzene.
Formation of Intermediate: 2-methoxyphenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)propanol.
Final Coupling: The intermediate 3-(2-methoxyphenoxy)propanol is then reacted with 1,2-dimethylbenzene under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[3-(2-hydroxyphenoxy)propoxy]-1,2-dimethylbenzene.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of substituted aryloxyalkanes.
Scientific Research Applications
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with biological receptors, leading to various biochemical effects. The propoxy chain and dimethylbenzene ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene: Similar structure but with a bromine atom, which alters its reactivity and applications.
4-[3-(2-hydroxyphenoxy)propoxy]-1,2-dimethylbenzene: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxyphenoxy group provides specific reactivity, while the dimethylbenzene ring offers stability and versatility in various applications.
Properties
IUPAC Name |
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-9-10-16(13-15(14)2)20-11-6-12-21-18-8-5-4-7-17(18)19-3/h4-5,7-10,13H,6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFOTHYMDIVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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